2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one
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Overview
Description
2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one is a heterocyclic compound with a unique structure that includes both an oxazole ring and a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cycloheptanone derivative with an amino acid or its derivative, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-8-one: This compound has a similar structure but contains a thiazole ring instead of an oxazole ring.
2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: This compound includes a thiophene ring and is used in similar applications.
Uniqueness
2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydrocyclohepta[d][1,3]oxazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-8-10-7-5(11)3-1-2-4-6(7)12-8/h1-4H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKKUZGIDJPYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)OC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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